molecular formula C14H18N2O2 B14177767 5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione CAS No. 857768-09-3

5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B14177767
CAS No.: 857768-09-3
M. Wt: 246.30 g/mol
InChI Key: LJIQLKKYILLDBY-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a phenylethyl group and a propan-2-yl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylethylamine with isobutyryl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Phenylethyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a propan-2-yl group.

    5-(2-Phenylethyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

5-(2-Phenylethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of both phenylethyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

857768-09-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5-(2-phenylethyl)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O2/c1-10(2)14(12(17)15-13(18)16-14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,16,17,18)

InChI Key

LJIQLKKYILLDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2

Origin of Product

United States

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